5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE is a complex organic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a vinylbenzyl group, and a pyrazolotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of the pyrazole derivative with cyanogen halides under basic conditions.
Vinylbenzyl Group Addition: The final step involves the addition of the vinylbenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-5-(4-ETHYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE
- 2-(4-METHOXYPHENYL)-5-(4-PROPYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE
Uniqueness
2-(4-METHOXYPHENYL)-5-(4-VINYLBENZYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4(5H)-ONE is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H18N4O2/c1-3-15-4-6-16(7-5-15)13-24-21(26)20-12-19(23-25(20)14-22-24)17-8-10-18(27-2)11-9-17/h3-12,14H,1,13H2,2H3 |
InChI Key |
PUERPEOMSKMWMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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